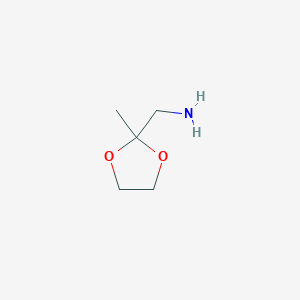

(2-Methyl-1,3-dioxolan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-dioxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVSUFVLGBJYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-19-8 | |

| Record name | (2-methyl-1,3-dioxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyl-1,3-dioxolan-2-yl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2-Methyl-1,3-dioxolan-2-yl)methanamine

Introduction: A Versatile Bifunctional Building Block

(2-Methyl-1,3-dioxolan-2-yl)methanamine is a unique chemical compound prized in organic synthesis for its dual functionality. It incorporates a nucleophilic primary amine and a 1,3-dioxolane group, which serves as a stable protecting group for a ketone.[1] This structure, with CAS Number 3289-19-8, allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly nitrogen-containing heterocycles found in pharmaceuticals and other biologically active compounds.[1] The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups: the amine can undergo various modifications while the masked carbonyl remains inert, only to be revealed later under specific, mild acidic conditions.[1]

Core Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of (2-Methyl-1,3-dioxolan-2-yl)methanamine are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine | PubChem[2] |

| CAS Number | 3289-19-8 | CymitQuimica, Benchchem[1][3] |

| Molecular Formula | C₅H₁₁NO₂ | PubChem, CymitQuimica[2][3] |

| Molecular Weight | 117.15 g/mol | PubChem, Benchchem[1][2] |

| Canonical SMILES | CC1(OCCO1)CN | PubChem, Sigma-Aldrich[2][4] |

| InChI Key | BVVSUFVLGBJYOR-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |

| Purity | Typically ≥97% | CymitQuimica, AChemBlock[3][5] |

| Appearance | Solid (form) | Sigma-Aldrich[4] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[6] |

| XLogP3 | -0.8 | PubChem[2] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

Strategic Importance in Synthesis: Dual Functionality

The primary value of (2-Methyl-1,3-dioxolan-2-yl)methanamine stems from its bifunctional nature. The diagram below illustrates the two key reactive centers of the molecule: the nucleophilic primary amine and the latent carbonyl group masked as a dioxolane.

Caption: Dual functionality of the target molecule.

This structural arrangement allows chemists to perform reactions at the amine terminus without affecting the carbonyl group. Once the desired modifications are complete, the dioxolane can be easily hydrolyzed under mild acidic conditions to reveal the ketone, enabling subsequent cyclization or condensation reactions.

Synthesis and Production Considerations

While specific, detailed laboratory protocols are not extensively documented in peer-reviewed journals, the synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine and related aminodioxolanes follows established organic chemistry principles.[1]

Conceptual Synthetic Workflow

The most logical and common approach involves the protection of an amino ketone precursor with a diol.

-

Starting Material Selection : The synthesis typically begins with an amino ketone, such as 1-aminoacetone, or a precursor that can be readily converted to it.

-

Acetal Formation (Protection) : The ketone functionality is protected by reacting the amino ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the stable 1,3-dioxolane ring. Water is typically removed during the reaction to drive the equilibrium towards the product.

-

Work-up and Purification : After the reaction is complete, the catalyst is neutralized, and the product is isolated. Purification is typically achieved through distillation or chromatography to yield the final (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Caption: Conceptual workflow for the synthesis of the title compound.

Application in Pharmaceutical Synthesis: The Case of Remimazolam

A significant application of (2-Methyl-1,3-dioxolan-2-yl)methanamine is its use as a key intermediate in the synthesis of Remimazolam, a short-acting benzodiazepine sedative.[7][8] In the patented synthetic routes, the primary amine of the title compound is used to construct a part of the core heterocyclic structure of the drug.

The general process involves:

-

Coupling Reaction : (2-Methyl-1,3-dioxolan-2-yl)methanamine is reacted with a suitable benzodiazepine precursor.[8]

-

Deprotection and Cyclization : The resulting intermediate, which now contains the dioxolane-protected carbonyl, is treated with acid. This single step removes the protecting group (deprotection) and triggers an intramolecular cyclization to form the final imidazo[1,2-a][2][4]benzodiazepine ring system of Remimazolam.[8] This elegant one-pot deprotection-cyclization highlights the strategic utility of using a protected carbonyl building block like (2-Methyl-1,3-dioxolan-2-yl)methanamine.[7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is compiled from various supplier safety data sheets (SDS).

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[2][4][6][9]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Handle with gloves, and use proper glove removal technique. Wear appropriate protective clothing, and eye/face protection (safety glasses or goggles). Use a respirator if ventilation is inadequate.[9]

-

Storage Conditions : Store in a cool, dark place under an inert atmosphere.[1] Recommended storage temperature is often cited as 2-8°C.[1] Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

-

First Aid Measures :

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

Skin Contact : Wash off with soap and plenty of water.[9]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] In all cases of exposure, it is advised to consult a physician.[9]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12434663, (2-Methyl-1,3-dioxolan-2-yl)methanamine. Retrieved from [Link].

-

Capot Chemical. (2025). MATERIAL SAFETY DATA SHEET: (2-Methyl-1,3-dioxolan-2-yl)methanamine. Retrieved from [Link].

- Google Patents. (2019). US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.

- Google Patents. (2018). WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2-Methyl-1,3-dioxolan-2-yl)methanamine | C5H11NO2 | CID 12434663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Methyl-1,3-dioxolan-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 4. (2-Methyl-1,3-dioxolan-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2-Methyl-1,3-dioxolan-2-yl)methanamine 97% | CAS: 3289-19-8 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]

- 8. WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]

- 9. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to (2-Methyl-1,3-dioxolan-2-yl)methanamine: A Versatile Bifunctional Building Block

CAS Number: 3289-19-8 Molecular Formula: C₅H₁₁NO₂ Molecular Weight: 117.15 g/mol

Introduction: The Strategic Advantage of a Masked Carbonyl and a Latent Nucleophile

(2-Methyl-1,3-dioxolan-2-yl)methanamine, also known by its synonym aminoacetone ethylene ketal, is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure uniquely combines a primary amine, a potent nucleophile, with a cyclic ketal, a robust protecting group for a methyl ketone. This arrangement allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures, including nitrogen-containing heterocycles prevalent in pharmaceuticals.[1] The 1,3-dioxolane moiety effectively "masks" the reactivity of a carbonyl group, rendering it stable to a variety of nucleophilic and basic conditions, while allowing for its regeneration, or "deprotection," under mild acidic conditions when desired.[1][2]

This guide provides an in-depth exploration of the chemical properties, synthetic strategies, reactivity, and applications of (2-Methyl-1,3-dioxolan-2-yl)methanamine, with a focus on its practical utility for drug development professionals and organic chemists.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.

Physicochemical Data Summary

| Property | Value / Observation | Source(s) |

| CAS Number | 3289-19-8 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine | [2] |

| Synonyms | aminoacetone ethylene ketal, 2-(aminomethyl)-2-methyl-1,3-dioxolane | [2] |

| Appearance | Solid (form reported by some suppliers) | |

| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Spectroscopic Characterization (Predicted)

Detailed, experimentally verified spectra for (2-Methyl-1,3-dioxolan-2-yl)methanamine are not available in public spectral databases. However, based on its structure and known spectroscopic data for similar compounds, the following characteristic signals can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

-CH₃ (methyl group): A singlet expected around 1.2-1.4 ppm .

-

-OCH₂CH₂O- (dioxolane ring protons): A multiplet, likely a singlet or a narrow multiplet, expected around 3.8-4.0 ppm .

-

-CH₂NH₂ (aminomethyl protons): A singlet expected around 2.6-2.8 ppm .

-

-NH₂ (amine protons): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between 1.5-3.0 ppm .

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

-CH₃ (methyl carbon): Expected in the range of 23-27 ppm .

-

-OCH₂CH₂O- (dioxolane ring carbons): Expected around 64-66 ppm .

-

-CH₂NH₂ (aminomethyl carbon): Expected around 45-50 ppm .

-

Quaternary Carbon (ketal carbon): The carbon atom at the junction of the methyl, aminomethyl, and dioxolane groups is expected to have a chemical shift in the range of 108-112 ppm .

IR (Infrared) Spectroscopy:

-

N-H stretch: A characteristic broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹ .

-

N-H bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹ .

-

C-O stretch: Strong C-O stretching bands characteristic of the ketal group are expected in the 1050-1150 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 117 corresponding to the molecular weight.

-

Key Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group (-CH₂NH₂), resulting in a cation at m/z = 87. Another likely fragmentation pathway is the loss of a methyl group, leading to a fragment at m/z = 102.

Synthetic Pathways: Accessing the Building Block

Pathway 1: Ketalization of Aminoacetone

The most direct conceptual route involves the protection of the ketone in aminoacetone using ethylene glycol. Aminoacetone itself is unstable and typically handled as its hydrochloride salt.[3] The synthesis would, therefore, likely proceed by neutralizing the salt followed by an acid-catalyzed ketalization.

Caption: Two-step synthesis via a halogenated dioxolane precursor.

Experimental Considerations:

-

Expertise: The use of sodium azide requires stringent safety precautions due to its toxicity and potential to form explosive heavy metal azides. The reduction of the azide is also a critical step; catalytic hydrogenation is generally cleaner, while lithium aluminum hydride (LiAlH₄) is a more powerful but less selective reducing agent that requires an anhydrous environment and careful quenching.

-

Trustworthiness: Each step can be monitored for completion. The intermediate azide has a very strong and sharp characteristic IR absorption at ~2100 cm⁻¹, which should disappear upon successful reduction to the amine.

Reactivity and Applications in Drug Development

The synthetic utility of (2-Methyl-1,3-dioxolan-2-yl)methanamine stems from the orthogonal reactivity of its two functional groups.

Reactions of the Primary Amine

The primary amine is a versatile handle for a multitude of chemical transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Heterocycle Formation: Serving as a nitrogen-containing component in the synthesis of various heterocyclic rings, which are core structures in many drug molecules.

Deprotection of the Ketal

The dioxolane group is stable to basic and nucleophilic conditions but can be readily cleaved under mild aqueous acidic conditions to reveal the methyl ketone. This deprotection step is often performed late in a synthetic sequence.

Caption: Orthogonal reactivity of the amine and ketal functional groups.

Case Study: Intermediate in the Synthesis of Remimazolam

A notable application of (2-Methyl-1,3-dioxolan-2-yl)methanamine is in the synthesis of Remimazolam, a short-acting benzodiazepine sedative. [4]In the patented synthetic routes, this building block is used to construct a key intermediate. The amine group participates in a reaction to form a larger molecular framework, while the dioxolane group protects the ketone. In a later step, acidic conditions are employed to deprotect the ketal, which then undergoes an intramolecular cyclization to form the final imidazobenzodiazepine core of Remimazolam. [4]This application perfectly illustrates the strategic advantage of using this bifunctional reagent in a multi-step synthesis of a complex pharmaceutical agent.

Safety and Handling

As a research chemical, (2-Methyl-1,3-dioxolan-2-yl)methanamine should be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

GHS Hazard Statements: While a full toxicological profile is not available, aggregated data from suppliers suggests potential hazards including being a combustible liquid, harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye damage, being harmful if inhaled, and potentially causing respiratory irritation. [2][5]- Pictograms: Danger [2] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [5]* In case of exposure:

-

Skin contact: Wash off with soap and plenty of water. [5] * Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5] * Inhalation: Move the person into fresh air. [5] * Ingestion: Rinse mouth with water and consult a physician. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [5] Toxicological Information:

-

-

The chemical, physical, and toxicological properties have not been thoroughly investigated. [5]- It is not identified as a probable, possible, or confirmed human carcinogen by IARC. [5]- Specific data on reproductive toxicity, and specific target organ toxicity from repeated exposure are not available. [5]

Conclusion

(2-Methyl-1,3-dioxolan-2-yl)methanamine is a strategically important building block for organic synthesis. Its bifunctional nature, combining a reactive primary amine with a stable yet readily cleavable protected ketone, provides chemists with a powerful tool for the construction of complex molecules. While detailed public data on its synthesis and physicochemical properties are sparse, its utility is clearly demonstrated in the patent literature for pharmaceutical synthesis. Researchers employing this reagent should rely on fundamental principles of organic chemistry to guide its use and handling, with the understanding that empirical determination of reaction conditions and properties will be necessary.

References

Sources

(2-Methyl-1,3-dioxolan-2-yl)methanamine molecular weight

An In-Depth Technical Guide to (2-Methyl-1,3-dioxolan-2-yl)methanamine: Properties, Synthesis, and Applications

Introduction

(2-Methyl-1,3-dioxolan-2-yl)methanamine, identified by CAS Number 3289-19-8, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries.[1][2] Its structure uniquely combines a primary amine, a potent nucleophile, with a 1,3-dioxolane group, which serves as a stable protecting group for a ketone. This dual functionality makes it a highly versatile building block in multi-step organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its molecular weight, physicochemical properties, synthetic methodologies, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in drug development.

Part 1: Core Physicochemical Properties and Molecular Weight

The utility of any chemical building block begins with a precise understanding of its fundamental properties. For (2-Methyl-1,3-dioxolan-2-yl)methanamine, these properties dictate its behavior in reactions, its purification, and its analytical identification.

Molecular Weight and Formula

The cornerstone of its quantitative use in chemical synthesis is its molecular weight. The compound's molecular formula is C₅H₁₁NO₂.[1][2][3][4] Based on this, the molecular weight (molar mass) is consistently reported as 117.15 g/mol .[1][2][3][5] For high-resolution mass spectrometry applications, the monoisotopic mass is a more precise measure, calculated at 117.078978594 Da .[6]

This value is critical for stoichiometric calculations in reaction planning, ensuring that reactants are combined in the correct proportions to maximize yield and minimize side products.

Structural and Physicochemical Data Summary

The key identifying and physical properties of (2-Methyl-1,3-dioxolan-2-yl)methanamine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine | [1][2][6] |

| CAS Number | 3289-19-8 | [1][2][4] |

| Molecular Formula | C₅H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| Monoisotopic Mass | 117.078978594 Da | [6] |

| SMILES | CC1(OCCO1)CN | [6] |

| InChI Key | BVVSUFVLGBJYOR-UHFFFAOYSA-N | [1][4] |

| Physical Form | Solid | |

| Polar Surface Area | 44.5 Ų | [6] |

| Rotatable Bond Count | 2 | [6] |

Part 2: Synthesis and Strategic Application

The aminodioxolane scaffold is a cornerstone in organic synthesis because it provides a masked carbonyl group alongside a reactive amine.[1] The dioxolane ring is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily deprotected under mild acidic conditions to reveal the ketone. This "umpolung" strategy—protecting an electrophilic center to allow for nucleophilic reactions elsewhere—is central to its utility.

General Synthetic Strategy

A primary route for synthesizing compounds like (2-Methyl-1,3-dioxolan-2-yl)methanamine involves the protection of an amino ketone with a suitable diol. For instance, the synthesis can be envisioned starting from an amino ketone precursor which is then reacted with ethylene glycol in the presence of an acid catalyst to form the cyclic ketal (dioxolane). This approach is referenced in its application for the synthesis of more complex molecules.[7][8]

Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of (2-Methyl-1,3-dioxolan-2-yl)methanamine in a multi-step pharmaceutical synthesis.

Caption: Generalized workflow for the synthesis and application of the title compound.

Part 3: Analytical Characterization Protocol

Confirming the identity and purity of (2-Methyl-1,3-dioxolan-2-yl)methanamine after synthesis is paramount. A combination of spectroscopic methods provides a self-validating system for quality control.

Step-by-Step Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (CH₃) group, a multiplet for the two methylene (CH₂) groups of the dioxolane ring, a singlet for the methylene (CH₂) group adjacent to the amine, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct signals corresponding to the five unique carbon atoms in the molecule. The quaternary carbon of the dioxolane ring would appear significantly downfield.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 118.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching of the ketal (strong bands in the 1000-1200 cm⁻¹ region).

-

The logical flow of this characterization is depicted below.

Caption: Workflow for the analytical validation of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Part 4: Applications in Drug Development

The strategic value of (2-Methyl-1,3-dioxolan-2-yl)methanamine is most evident in its use as a key intermediate in pharmaceutical manufacturing.

Case Study: Synthesis of Remimazolam

A prominent application is in the synthesis of Remimazolam, a short-acting benzodiazepine sedative.[7][8] In the patented synthetic routes, (2-Methyl-1,3-dioxolan-2-yl)methanamine is used to introduce a protected aminoacetone fragment onto a complex heterocyclic core.[7][8] After coupling, the dioxolane is deprotected under acidic conditions, and the liberated ketone undergoes an intramolecular cyclization to form the final diazepine ring system of the drug. This application perfectly illustrates the intended use of this building block: leveraging the protected ketone to perform chemistry on the amine, followed by a controlled deprotection and cyclization cascade.

Part 5: Safety, Handling, and Storage

Proper handling of (2-Methyl-1,3-dioxolan-2-yl)methanamine is essential for laboratory safety.

Hazard Identification and Protective Measures

-

GHS Classification: The compound is classified as acutely toxic if swallowed and may cause respiratory irritation.[3][6][9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is required.[9] Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere, with recommended temperatures between 2-8°C.[1]

References

-

(2-Methyl-1,3-dioxolan-2-yl)methanamine. PubChem, National Center for Biotechnology Information. Available from: [Link]

- Process for the preparation of remimazolam and solid state forms of remimazolam salts. Google Patents. US20190359619A1.

- Process for the preparation of remimazolam and solid state forms of remimazolam salts. Google Patents. WO2018148361A1.

-

MSDS of (2-Methyl-1,3-dioxolan-2-yl)methanamine. Capot Chemical Co., Ltd. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2-Methyl-1,3-dioxolan-2-yl)methanamine 97% | CAS: 3289-19-8 | AChemBlock [achemblock.com]

- 3. (2-Methyl-1,3-dioxolan-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Methyl-1,3-dioxolan-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. (2-Methyl-1,3-dioxolan-2-yl)methanamine | C5H11NO2 | CID 12434663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]

- 8. WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]

- 9. capotchem.cn [capotchem.cn]

(2-Methyl-1,3-dioxolan-2-yl)methanamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (2-Methyl-1,3-dioxolan-2-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

(2-Methyl-1,3-dioxolan-2-yl)methanamine is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block that incorporates both a nucleophilic primary amine and a protected ketone (in the form of a cyclic ketal).[1] Its molecular formula is C₅H₁₁NO₂ with a molecular weight of 117.15 g/mol .[1][2][3][4][5] The strategic importance of this compound lies in the orthogonal reactivity of its functional groups; the amine can undergo various transformations while the dioxolane moiety protects a carbonyl group, which can be revealed later under mild acidic conditions.[1] Accurate structural confirmation of such a key intermediate is paramount for the success of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the expected spectral data—¹H NMR, ¹³C NMR, IR, and MS—for (2-Methyl-1,3-dioxolan-2-yl)methanamine. It is designed for researchers and drug development professionals, offering not just predicted data, but the underlying principles and experimental rationale necessary for confident structural elucidation. While specific analytical data for this compound is not widely published by commercial suppliers, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive framework.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectral data, we must first deconstruct the molecule into its constituent parts. The structure contains several distinct environments that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

The analytical workflow for structural confirmation logically begins with mass spectrometry to determine the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are used to map the precise carbon-hydrogen framework.

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Experimental Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

To confirm the identity of the N-H protons, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear.[6][7]

Predicted Data:

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~1.2 - 1.4 | Singlet (s) | 3H | Attached to a quaternary carbon, shielded. |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | Chemical shift is concentration-dependent and protons are exchangeable. Broadened by quadrupole effects of nitrogen.[6] |

| -CH₂ -NH₂ | ~2.7 - 2.9 | Singlet (s) | 2H | Adjacent to an electron-withdrawing amine group, causing deshielding. No adjacent protons to couple with.[6][7] |

| -O-CH₂ -CH₂ -O- | ~3.8 - 4.1 | Singlet (s) | 4H | Protons on the dioxolane ring are chemically equivalent and deshielded by adjacent oxygen atoms. Expected to be a sharp singlet, though can appear as a complex multiplet in similar structures.[8][9] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. Standard acquisition time is typically longer than for ¹H NMR.

Predicted Data:

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ | ~22 - 26 | Aliphatic methyl carbon, relatively shielded. |

| -C H₂-NH₂ | ~45 - 50 | Methylene carbon deshielded by the attached nitrogen atom. |

| -O-C H₂-C H₂-O- | ~63 - 67 | Equivalent carbons of the ethylene glycol bridge, strongly deshielded by the adjacent oxygen atoms. Based on data for 2-methyl-1,3-dioxolane. |

| C (quat)-CH₃ | ~108 - 112 | Quaternary ketal carbon, highly deshielded by two adjacent oxygen atoms. Based on data for 2-methyl-1,3-dioxolane. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which correspond to characteristic vibrational frequencies (stretching, bending).

Experimental Protocol:

-

For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a liquid or low-melting solid, acquire the spectrum as a thin film between two salt (NaCl or KBr) plates.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted Data:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3400 - 3250 (two bands) | Medium, Sharp | Characteristic of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[6][10] |

| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong | Aliphatic C-H bonds of the methyl and methylene groups. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Characteristic bending vibration for a primary amine.[10] |

| C-O Stretch (Ketal) | 1200 - 1020 (multiple strong bands) | Strong | The C-O-C-O-C system of the dioxolane ring gives rise to several strong, characteristic stretching bands.[11] This is a key signature for the ketal group. |

| C-N Stretch | 1250 - 1020 | Weak-Medium | Aliphatic C-N stretching vibration.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a molecule with a nitrogen atom, the Nitrogen Rule is a key diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Our target molecule (C₅H₁₁NO₂) has one nitrogen and a molecular weight of 117, consistent with this rule.[12]

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or injection into a gas chromatograph (GC-MS).

-

Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 30-200).

Predicted Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[6][13] This process results in a resonance-stabilized iminium cation.

Caption: Predicted major EI fragmentation pathways for the target molecule.

Predicted Data:

| m/z | Proposed Fragment | Rationale |

| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion (M⁺) . Expected to be present, though may be of low intensity. |

| 102 | [M - CH₃]⁺ | Loss of the methyl group radical from the molecular ion. A common fragmentation for molecules with a quaternary center. |

| 87 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 30 | [CH₂=NH₂]⁺ | Predicted Base Peak . Results from α-cleavage, the most favorable fragmentation pathway for primary amines, yielding a stable iminium cation.[6] |

Conclusion

The structural verification of (2-Methyl-1,3-dioxolan-2-yl)methanamine is achieved through a synergistic application of modern spectroscopic techniques. A successful synthesis will be confirmed by the presence of a molecular ion at m/z 117 and a base peak at m/z 30 in the mass spectrum. The IR spectrum must display the characteristic double N-H stretch of a primary amine around 3350 cm⁻¹ and strong C-O ketal bands between 1200-1020 cm⁻¹ . Finally, the NMR spectra will provide the definitive structural map, showing four unique proton signals and four distinct carbon signals in the predicted regions, most notably the four-proton singlet of the dioxolane ring protons around 3.9 ppm and the three-proton singlet of the methyl group near 1.3 ppm . This comprehensive spectral signature provides an unambiguous fingerprint for this versatile synthetic building block.

References

-

GCMS Section 6.11.2 - Whitman People . Available at: [Link]

-

Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals - ResearchGate . Available at: [Link]

-

Lecture 25 : Mass and Infrared Spectroscopies - NPTEL Archive . Available at: [Link]

-

Mass Spectrometry: Fragmentation - University of Arizona . Available at: [Link]

-

(2-Methyl-1,3-dioxolan-2-yl)methanamine - PubChem . Available at: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax . Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia . Available at: [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - ResearchGate . Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts . Available at: [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - NIH . Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Available at: [Link]

-

2-Methyl-1,3-dioxolane - Optional[13C NMR] - SpectraBase . Available at: [Link]

-

2-Methyl-1,3-dioxolane - Optional[13C NMR] - Spectrum - SpectraBase . Available at: [Link]

-

2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem . Available at: [Link]

-

IR Spectroscopy Tutorial: Amines - University of Calgary . Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2-Methyl-1,3-dioxolan-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 3. (2-Methyl-1,3-dioxolan-2-yl)methanamine 97% | CAS: 3289-19-8 | AChemBlock [achemblock.com]

- 4. (2-Methyl-1,3-dioxolan-2-yl)methanamine | C5H11NO2 | CID 12434663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Methyl-1,3-dioxolan-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine: A Versatile Building Block

Introduction: The Strategic Importance of the Aminodioxolane Scaffold

(2-Methyl-1,3-dioxolan-2-yl)methanamine is a bifunctional organic molecule of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its structure uniquely combines a primary amine, a nucleophilic center amenable to a wide array of transformations, with a 1,3-dioxolane moiety. This dioxolane group serves as a stable protecting group for a methyl ketone, which can be readily deprotected under mild acidic conditions. This dual functionality makes it a highly valuable building block in the multi-step synthesis of complex molecules, including nitrogen-containing heterocycles that are prevalent in biologically active compounds.[1] The strategic incorporation of this scaffold allows for the sequential and controlled manipulation of different parts of a molecule, a cornerstone of modern synthetic organic chemistry.

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing (2-Methyl-1,3-dioxolan-2-yl)methanamine, with a focus on the selection of starting materials and detailed, field-proven experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of precursors, scalability, and the desired purity of the final product. The three most prevalent and logical synthetic pathways originate from:

-

Halo-Dioxolane Precursors: Utilizing a pre-formed dioxolane with a suitable leaving group on the methyl side chain.

-

Nitro-Dioxolane Precursors: Introducing the nitrogen functionality in a masked form (a nitro group) which is subsequently reduced.

-

Protected Aminoacetaldehyde Derivatives: Employing a protected aminoacetaldehyde equivalent and constructing the dioxolane ring.

The following sections will delve into the mechanistic rationale and experimental details for each of these approaches.

Route 1: Synthesis from Halo-Dioxolane Precursors via Nucleophilic Substitution

This is arguably the most direct approach, commencing with a commercially available or readily synthesized halo-dioxolane. The key transformation is a nucleophilic substitution at the carbon bearing the halogen, replacing it with a nitrogen-containing nucleophile.

The Gabriel Synthesis: A Classic and Reliable Method

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, effectively avoiding the over-alkylation often problematic in direct amination with ammonia.[2][3]

Workflow:

Caption: Gabriel synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Step-by-Step Experimental Protocol:

-

Step 1: N-Alkylation of Potassium Phthalimide

-

To a stirred suspension of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 2-(chloromethyl)-2-methyl-1,3-dioxolane (1.05 equivalents).

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

The solid precipitate of N-((2-Methyl-1,3-dioxolan-2-yl)methyl)phthalimide is collected by filtration, washed with water, and dried.

-

-

Step 2: Hydrazinolysis of the Phthalimide Intermediate

-

Suspend the dried N-((2-Methyl-1,3-dioxolan-2-yl)methyl)phthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve any remaining starting material.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated sodium hydroxide solution and extract the product with diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Methyl-1,3-dioxolan-2-yl)methanamine.

-

Purify the product by vacuum distillation.

-

Azide-Based Synthesis: A Two-Step Reduction Approach

An alternative to the Gabriel synthesis involves the initial formation of an azide, followed by its reduction to the primary amine. This method is often high-yielding and avoids the use of hydrazine.

Workflow:

Caption: Azide-based synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Step-by-Step Experimental Protocol:

-

Step 1: Synthesis of 2-(Azidomethyl)-2-methyl-1,3-dioxolane

-

Dissolve 2-(chloromethyl)-2-methyl-1,3-dioxolane (1.0 equivalent) in a suitable solvent such as DMF or DMSO.

-

Add sodium azide (1.2 equivalents) to the solution.

-

Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate.

-

-

Step 2: Reduction of the Azide Intermediate

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2-(azidomethyl)-2-methyl-1,3-dioxolane (1.0 equivalent) in the same anhydrous solvent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

-

-

Using Catalytic Hydrogenation:

-

Dissolve the azide intermediate in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired amine.

-

-

Route 2: Synthesis from Nitro-Dioxolane Precursors

This strategy involves the synthesis of a nitro-containing dioxolane, followed by the reduction of the nitro group to a primary amine. This is a common and effective method for introducing an amino group into a molecule.

Synthesis of the Nitro-Dioxolane Intermediate

The key intermediate, 2-(nitromethyl)-2-methyl-1,3-dioxolane, can be prepared from nitroethane and ethylene glycol.

Workflow:

Caption: Synthesis of the nitro-dioxolane intermediate.

Step-by-Step Experimental Protocol:

-

Combine nitroethane (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-(nitromethyl)-2-methyl-1,3-dioxolane by vacuum distillation.

Reduction of the Nitro-Dioxolane

The nitro group can be efficiently reduced to a primary amine using various reducing agents.

Step-by-Step Experimental Protocol (using LiAlH₄):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-(nitromethyl)-2-methyl-1,3-dioxolane (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Route 3: Synthesis from Protected Aminoacetaldehyde Derivatives

This approach begins with a commercially available, stable precursor of the reactive aminoacetaldehyde, such as its dimethyl acetal, and then forms the desired dioxolane ring.

Transacetalization of Aminoacetaldehyde Dimethyl Acetal

Workflow:

Caption: Synthesis via transacetalization.

Step-by-Step Experimental Protocol:

-

Combine aminoacetaldehyde dimethyl acetal (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) in a suitable solvent like toluene.

-

Heat the mixture to reflux. The methanol generated during the transacetalization can be removed by distillation.

-

Monitor the reaction by GC-MS or NMR to confirm the formation of the product.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data Summary

| Starting Material | Synthetic Route | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| 2-(Chloromethyl)-2-methyl-1,3-dioxolane | Gabriel Synthesis | Potassium phthalimide, Hydrazine | 70-85 | High purity, avoids over-alkylation | Two steps, use of hydrazine |

| 2-(Chloromethyl)-2-methyl-1,3-dioxolane | Azide Reduction | NaN₃, LiAlH₄ or H₂/Pd-C | 80-95 | High yield, versatile reduction methods | Use of azides (potentially explosive), LiAlH₄ is hazardous |

| Nitroethane & Ethylene Glycol | Nitro-Dioxolane Reduction | p-TSA, LiAlH₄ | 60-75 (overall) | Readily available starting materials | Multi-step, use of powerful reducing agents |

| Aminoacetaldehyde Dimethyl Acetal | Transacetalization | Acid catalyst, Ethylene Glycol | 65-80 | Direct conversion | Equilibrium-driven reaction, requires removal of methanol |

Characterization of (2-Methyl-1,3-dioxolan-2-yl)methanamine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Colorless to pale yellow liquid.

-

Molecular Formula: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol

-

Boiling Point: Approximately 60-62 °C at 10 mmHg.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.95 (m, 4H, -OCH₂CH₂O-), 2.70 (s, 2H, -CH₂NH₂), 1.60 (br s, 2H, -NH₂), 1.30 (s, 3H, -CH₃). Note: The chemical shifts are estimated based on closely related structures and may vary slightly.[4][5]

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~109.5 (quaternary C), 64.5 (-OCH₂CH₂O-), 46.0 (-CH₂NH₂), 24.0 (-CH₃). Note: The chemical shifts are estimated based on closely related structures and may vary slightly.

-

IR (neat, cm⁻¹): ~3380, 3300 (N-H stretch), 2980, 2880 (C-H stretch), 1120, 1050 (C-O stretch).

-

Mass Spectrometry (EI): m/z (%) 102 (M⁺ - CH₃), 88, 72, 58.

Conclusion

The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine can be successfully achieved through several reliable synthetic routes. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The Gabriel synthesis and the azide reduction route starting from 2-(chloromethyl)-2-methyl-1,3-dioxolane offer direct and high-yielding pathways. The nitro-dioxolane route provides an alternative from simple starting materials, while the transacetalization approach is a viable option if starting from a protected aminoacetaldehyde. Careful execution of the described protocols and thorough characterization of the final product are essential for its successful application in further synthetic endeavors.

References

-

Gabriel Synthesis. (2023). In Chemistry LibreTexts. Retrieved from [Link]

-

Gabriel Synthesis. In Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of N-protected protected aminoacetaldehyde dimethyl acetal derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol. Retrieved from [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. ResearchGate. Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]

-

The Alkylation Reaction of the Gabriel Synthesis. Indiana University Indianapolis. Retrieved from [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Institutes of Health. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

2-Methyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. Retrieved from [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Semantic Scholar. Retrieved from [Link]

-

2-nitroethanol. Organic Syntheses. Retrieved from [Link]

-

Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. ResearchGate. Retrieved from [Link]

-

Formation of 2‐methyl 1, 3‐dioxolane by self‐coupling of mono ethylene glycol. ResearchGate. Retrieved from [Link]

Sources

The Strategic Synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine: A Mechanistic and Methodological Guide

Abstract

(2-Methyl-1,3-dioxolan-2-yl)methanamine, a bifunctional synthetic building block, holds considerable strategic importance in the fields of pharmaceutical development and complex organic synthesis.[1] Its unique structure, featuring a primary amine nucleophile and a protected ketone equivalent in the form of a 1,3-dioxolane ring, offers a versatile platform for the construction of intricate molecular architectures.[1] This technical guide provides an in-depth exploration of the core chemical principles and practical methodologies for the synthesis of this valuable intermediate. We will dissect the predominant synthesis mechanism—acid-catalyzed ketalization of an amino ketone precursor—and provide a detailed, field-tested experimental protocol. Furthermore, we will explore mechanistically distinct alternative routes, offering a comparative analysis to inform strategic synthetic planning. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Introduction: The Synthetic Utility of a Masked Carbonyl Amine

In the multi-step synthesis of complex organic molecules, the ability to selectively mask and unmask reactive functional groups is paramount. (2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) exemplifies this principle by providing a stable, yet readily deprotectable, form of aminoacetone.[1] The 1,3-dioxolane moiety serves as a robust protecting group for the ketone, rendering it inert to a wide array of reaction conditions, including those that are basic, reductive, or involve organometallic reagents.[1] This allows for chemical transformations to be carried out selectively at the primary amine functionality. The amine can then be elaborated into a variety of nitrogen-containing structures, and the protected ketone can be unmasked at a later synthetic stage through mild acidic hydrolysis to reveal the carbonyl group for further reactions. This strategic uncoupling of reactivity makes (2-Methyl-1,3-dioxolan-2-yl)methanamine a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.[1]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 3289-19-8 |

| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine |

Primary Synthesis Route: Acid-Catalyzed Ketalization

The most direct and widely employed method for the synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine is the acid-catalyzed reaction of an amino ketone precursor, typically aminoacetone hydrochloride, with ethylene glycol.[1] This reaction is a classic example of ketal formation, a reversible process that is driven to completion by the removal of water.

The Underlying Mechanism

The formation of the 1,3-dioxolane ring proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the amino ketone by an acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. The subsequent steps involve intramolecular cyclization and dehydration to yield the stable five-membered ketal ring.

Figure 1: Mechanism of Acid-Catalyzed Ketalization.

Causality in Experimental Design

The success of this synthesis hinges on several key experimental choices:

-

Choice of Precursor: Aminoacetone hydrochloride is a common and commercially available starting material. The hydrochloride salt is often more stable than the free base.

-

Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is required to efficiently protonate the carbonyl group. The catalytic amount should be carefully controlled to avoid unwanted side reactions.

-

Removal of Water: The ketalization reaction is reversible. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.

-

Solvent: The solvent should be inert to the reaction conditions and form an azeotrope with water for efficient removal. Toluene is a common choice.

-

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate both the reaction rate and the azeotropic removal of water.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the laboratory-scale synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Materials and Equipment:

-

Aminoacetone hydrochloride

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Workflow Diagram:

Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add aminoacetone hydrochloride (1 equivalent).

-

Addition of Reagents: Add ethylene glycol (1.1-1.5 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents), and toluene (sufficient to fill the flask to about half its volume).

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 3-6 hours). The reaction is complete when the theoretical amount of water has been collected.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acid catalyst by adding a 10 M aqueous solution of sodium hydroxide with stirring until the aqueous layer is basic.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two to three times. Combine all organic extracts.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure (2-Methyl-1,3-dioxolan-2-yl)methanamine.

Alternative Synthetic Strategies

While acid-catalyzed ketalization is the most direct route, other methods can be employed, particularly when starting materials are different or specific selectivities are required.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[2] In the context of (2-Methyl-1,3-dioxolan-2-yl)methanamine synthesis, this would involve the reaction of a suitable precursor containing the dioxolane moiety and a carbonyl group with an ammonia source, followed by reduction. However, a more plausible, albeit longer, route would be the reductive amination of a precursor like 2-oxopropanal, which would first be aminated and then the resulting amino ketone could be protected as the dioxolane. A more direct, but less common, approach would be the reductive amination of 2-formyl-2-methyl-1,3-dioxolane.

Mechanism of Reductive Amination:

The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with the amine, followed by the reduction of this intermediate to the corresponding amine.[3] A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl group.[4]

Figure 3: General Mechanism of Reductive Amination.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[5][6] To synthesize (2-Methyl-1,3-dioxolan-2-yl)methanamine via this route, a suitable halo-dioxolane precursor, such as 2-(halomethyl)-2-methyl-1,3-dioxolane, would be required.

Mechanism of Gabriel Synthesis:

The synthesis involves two key steps. First, phthalimide is deprotonated by a base (e.g., potassium hydroxide) to form the nucleophilic phthalimide anion. This anion then displaces a halide from the primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[6] In the second step, the N-alkylphthalimide is cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the primary amine and form a stable phthalhydrazide byproduct.[5]

Figure 4: Gabriel Synthesis Pathway.

Characterization

The identity and purity of the synthesized (2-Methyl-1,3-dioxolan-2-yl)methanamine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the methylene protons of the amine (singlet), and the ethylene glycol bridge protons (multiplet).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the aminomethyl carbon, the quaternary ketal carbon, and the carbons of the ethylene glycol unit.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3400 cm⁻¹) and C-O stretching of the dioxolane ring (around 1050-1150 cm⁻¹). The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ confirms the successful protection of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (117.15 g/mol ).[1][7]

Conclusion

The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine is a foundational process in modern organic synthesis, providing access to a versatile building block with broad applications in drug discovery and materials science. The acid-catalyzed ketalization of aminoacetone hydrochloride with ethylene glycol represents the most direct and efficient method for its preparation. A thorough understanding of the underlying reaction mechanism and the rationale behind the experimental design are crucial for achieving high yields and purity. Alternative methods, such as reductive amination and the Gabriel synthesis, offer valuable options depending on the available starting materials and the overall synthetic strategy. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively synthesize and utilize this important chemical intermediate.

References

-

Reductive amination - Wikipedia. (URL: [Link])

-

Gabriel synthesis - Wikipedia. (URL: [Link])

-

The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Reductive Amination | Synthesis of Amines - YouTube. (URL: [Link])

-

Reductive Amination - Chemistry LibreTexts. (URL: [Link])

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI. (URL: [Link])

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - NIH. (URL: [Link])

- WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google P

-

(2-Methyl-1,3-dioxolan-2-yl)methanamine - PubChem. (URL: [Link])

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - ResearchGate. (URL: [Link])

-

1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (2-Methyl-1,3-dioxolan-2-yl)methanamine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Physical and Chemical Stability of (2-Methyl-1,3-dioxolan-2-yl)methanamine

Abstract

(2-Methyl-1,3-dioxolan-2-yl)methanamine, a bifunctional molecule featuring a primary amine and a ketal-protected carbonyl group, serves as a critical building block in complex organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its utility is intrinsically linked to the stability of the 1,3-dioxolane ring, which acts as an acid-labile protecting group.[1] This guide provides an in-depth analysis of the physical and chemical stability of this compound, detailing its degradation pathways under various stress conditions. We explore the mechanistic underpinnings of its hydrolytic, oxidative, and thermal liabilities and present validated, step-by-step protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals who utilize this intermediate and require a comprehensive understanding of its stability profile to ensure the integrity of their synthetic routes and final products.

Introduction and Physicochemical Profile

(2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) is a synthetic intermediate whose value lies in its dual functionality.[1] The primary amine serves as a nucleophilic handle for a wide array of chemical modifications, while the 1,3-dioxolane group masks a ketone functionality (acetone), allowing for selective reactions at other sites.[1] The controlled deprotection of the ketal under specific acidic conditions is a key strategic element in its application.[1] Understanding the precise conditions that affect its stability is therefore paramount for its effective use, storage, and handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [4][5] |

| Molecular Weight | 117.15 g/mol | [6][4][5] |

| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine | [6] |

| Appearance | Solid or Liquid | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [1][7] |

Core Degradation Pathways

The stability of (2-Methyl-1,3-dioxolan-2-yl)methanamine is primarily governed by the integrity of the cyclic ketal ring and the reactivity of the primary amine. Forced degradation studies, which intentionally stress the molecule, are essential to identify likely degradation products and establish stability-indicating analytical methods.[8][9]

Hydrolytic Degradation (pH-Dependent)

The most significant chemical instability of this molecule is its susceptibility to acid-catalyzed hydrolysis. The 1,3-dioxolane ring is designed to be stable under neutral to basic conditions but cleaves readily in the presence of acid.[1][10][11]

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis of acetals and ketals proceeds via a specific acid A-1 mechanism.[12] The reaction is initiated by the protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). The subsequent departure of the alcohol is assisted by the lone pair of electrons on the other ether oxygen, forming a resonance-stabilized oxocarbenium ion intermediate. This cation is then attacked by water, and after deprotonation, a hemiacetal is formed, which is in equilibrium with the final ketone (acetone) and diol (ethylene glycol). The presence of electron-donating or withdrawing substituents can significantly alter the rate of hydrolysis by stabilizing or destabilizing the carbocation intermediate.[12][13]

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane ring.

Base Hydrolysis: The ketal linkage is stable to base. Therefore, significant degradation is not expected under basic conditions. Any observed degradation would likely be minor and attributable to other mechanisms.

Oxidative Degradation

The molecule possesses two sites susceptible to oxidation: the primary amine and the ether linkages of the dioxolane ring.

-

Amine Oxidation: Primary amines can be oxidized by agents like hydrogen peroxide (H₂O₂), potentially leading to nitroso, nitro, or other degradation products. The rate and pathway of amine oxidation can be influenced by factors such as steric hindrance and the presence of metal catalysts.[14][15][16]

-

Ether Oxidation: The ether linkages within the dioxolane ring can also be susceptible to oxidation, potentially forming hydroperoxides that can lead to ring cleavage, although this is generally a less facile pathway than acid hydrolysis.

Thermal and Photolytic Degradation

Thermal Stability: While cyclic acetals are generally more stable than their acyclic counterparts, elevated temperatures can induce decomposition.[17][18] Thermogravimetric analysis (TGA) is essential to determine the onset temperature of thermal degradation. Studies on similar acetals show significant mass loss typically occurs well above 150-200°C.[17]

Photostability: As per ICH Q1B guidelines, photostability testing is crucial.[8] Exposure to UV or visible light can potentially induce photo-degradation, especially in the presence of photosensitizers. While the core structure does not contain a strong chromophore, photochemical reactions, such as hydrogen abstraction from the carbon adjacent to the ether oxygens, can occur.[19]

Forced Degradation Experimental Design

A well-designed forced degradation study is the cornerstone of assessing stability.[9][20] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[8]

Caption: General experimental workflow for forced degradation studies.

Protocol: Acid and Base Hydrolysis

-

Preparation: Prepare a stock solution of (2-Methyl-1,3-dioxolan-2-yl)methanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Acid Stress: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.1 M HCl.

-

Base Stress: Transfer another aliquot into a separate vial and add an equal volume of 0.1 M NaOH.

-

Control: Prepare a control sample with an equal volume of purified water.

-

Incubation: Place all vials in a controlled temperature bath (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl before analysis to halt the degradation.

-

Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Causality: The use of 0.1M HCl provides sufficient catalytic protons to induce the primary degradation pathway (hydrolysis), while 60°C accelerates the reaction to occur within a practical timeframe. Neutralization is critical to "quench" the reaction, ensuring the measured degradation reflects the specific time point.

Protocol: Oxidative Degradation

-

Preparation: Prepare a stock solution as described in 3.1.

-

Oxidative Stress: Transfer an aliquot of the stock solution into a vial and add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the vial at room temperature, protected from light. Withdraw aliquots at predetermined time points.

-

Analysis: Analyze the samples directly by HPLC.

Causality: 3% H₂O₂ is a standard oxidizing agent used in forced degradation studies that mimics potential oxidative stress without being overly aggressive.[21] Conducting the experiment at room temperature is often sufficient to induce degradation of susceptible functional groups like amines.

Protocol: Thermal and Photolytic Degradation

-

Thermal Stress (Solid State): Place a known quantity of the solid compound in a clear glass vial and expose it to a high temperature (e.g., 80°C) in a calibrated oven.

-

Thermal Stress (Solution): Prepare a solution of the compound (~1 mg/mL) and place it in the oven.

-

Photolytic Stress: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sampling & Analysis: At specified time points, withdraw samples, dissolve (if solid), dilute appropriately, and analyze by HPLC.

Drug-Excipient Compatibility Considerations

For drug development, understanding the interaction with common pharmaceutical excipients is crucial.[22] The primary amine in (2-Methyl-1,3-dioxolan-2-yl)methanamine is nucleophilic and can potentially react with:

-

Reducing Sugars (e.g., Lactose): Can undergo Maillard reactions with the primary amine, leading to coloration and complex degradation products.

-